molecular formula C7H3Br2FN2 B2657430 2-Amino-3,5-dibromo-6-fluorobenzonitrile CAS No. 845878-91-3

2-Amino-3,5-dibromo-6-fluorobenzonitrile

Cat. No.: B2657430
CAS No.: 845878-91-3
M. Wt: 293.921
InChI Key: OSUXGJAGFDDVLA-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromo-6-fluorobenzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with amino, bromo, and fluoro groups at positions 2, 3/5, and 6, respectively. Its molecular formula is C₇H₃Br₂FN₂, with a calculated molecular weight of 306.92 g/mol. The nitrile group confers reactivity for further functionalization, while halogen substituents modulate electronic properties and steric effects.

Properties

IUPAC Name

2-amino-3,5-dibromo-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUXGJAGFDDVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dibromo-6-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2-amino-3,5-dibromobenzonitrile with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete substitution .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromo-6-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

    Condensation Reactions: Reagents include aldehydes, ketones, and acid catalysts.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products

The major products formed from these reactions include various substituted benzonitrile derivatives, imines, and reduced or oxidized forms of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Table 2: Thermal and Chemical Properties of Selected Compounds

Compound Initial Decomposition Temp (°C) Activation Energy (kJ/mol) Key Reactivity Reference
2-Amino-3,5-dichloro-N-methylaniline (ADMBA) 221 (SADT) Calculated via Friedman method Heat release during decomposition; used in pesticide synthesis
2-Amino-3,5-dibromobenzamide Not reported Not reported Suzuki-Miyaura cross-coupling for bisquinazolinones

Research Findings and Gaps

  • Key Findings :
    • Halogen type and position critically influence thermal stability and reactivity.
    • Nitrile-functionalized analogs show promise in cross-coupling and materials science.
  • Research Gaps: Thermal decomposition kinetics of brominated benzonitriles. Systematic photophysical studies on 2-amino-3,5-dibromo-6-fluorobenzonitrile.

Biological Activity

2-Amino-3,5-dibromo-6-fluorobenzonitrile is a heterocyclic compound with significant potential in medicinal chemistry and material science. Its unique structural features, including amino, bromo, and fluoro substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H3_3Br2_2FN2_2
  • Molar Mass : 293.92 g/mol
  • Melting Point : 179-180°C

Mechanisms of Biological Activity

Research indicates that the biological activity of 2-Amino-3,5-dibromo-6-fluorobenzonitrile may be attributed to several mechanisms:

  • Antiproliferative Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. It interacts with specific cellular pathways to inhibit cell growth and induce apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine enhances its interaction with microbial membranes.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, which can lead to therapeutic applications in diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of 2-Amino-3,5-dibromo-6-fluorobenzonitrile.

Table 1: Summary of Biological Activities

StudyBiological ActivityCell Line/OrganismFindings
AntiproliferativeVarious cancer cell linesSignificant inhibition of cell proliferation observed.
AntibacterialK. pneumoniae, Streptococcus spp.Zones of inhibition measured; comparable to standard antibiotics.
Enzyme inhibitionAChE and BChE assaysIC50_{50} values close to standard inhibitors indicating potential for drug development.

Detailed Findings

  • Antiproliferative Studies : In vitro studies demonstrated that 2-Amino-3,5-dibromo-6-fluorobenzonitrile effectively reduced the viability of cancer cells by inducing apoptosis through mitochondrial pathways. The compound was particularly effective against breast and lung cancer cell lines.
  • Antimicrobial Activity : The compound exhibited promising antibacterial effects with zones of inhibition measuring up to 18 mm against K. pneumoniae and Streptococcus spp., indicating its potential as a lead compound for developing new antibiotics .
  • Enzyme Inhibition : The enzyme inhibition studies revealed that the compound has a significant inhibitory effect on acetylcholinesterase (AChE), with IC50_{50} values suggesting comparable efficacy to established inhibitors like galantamine .

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